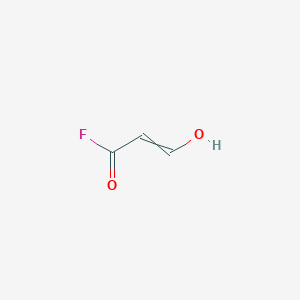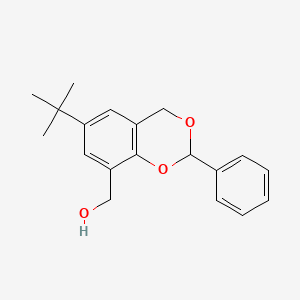
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol is an organic compound that belongs to the class of benzodioxins It features a methanol group attached to a benzodioxin ring system, which is further substituted with a tert-butyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diol under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Addition of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the methanol group to a methyl group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzodioxin derivatives.
Applications De Recherche Scientifique
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)acetaldehyde: Similar structure with an acetaldehyde group instead of methanol.
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)acetic acid: Similar structure with an acetic acid group instead of methanol.
Uniqueness
(6-tert-Butyl-2-phenyl-2H,4H-1,3-benzodioxin-8-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
493566-02-2 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(6-tert-butyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)16-9-14(11-20)17-15(10-16)12-21-18(22-17)13-7-5-4-6-8-13/h4-10,18,20H,11-12H2,1-3H3 |
Clé InChI |
MDKVUHNOAHQRLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
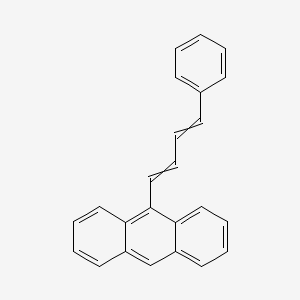
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
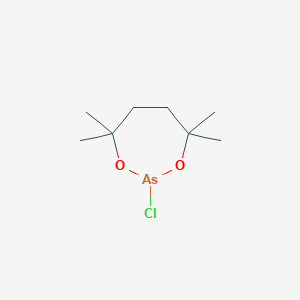
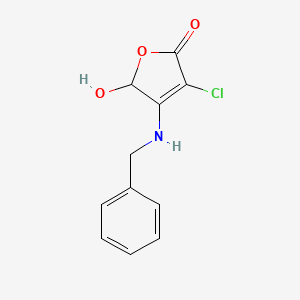
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
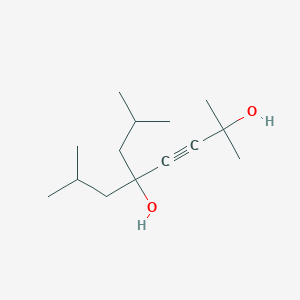
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
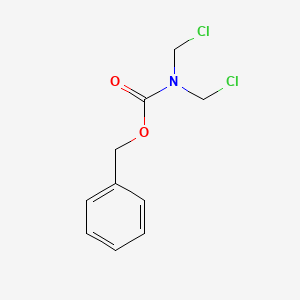



![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
